molecular formula C13H17ClO B15164396 7-Cyclohexylhepta-2,4,6-trienoyl chloride CAS No. 175552-86-0

7-Cyclohexylhepta-2,4,6-trienoyl chloride

Cat. No.: B15164396
CAS No.: 175552-86-0
M. Wt: 224.72 g/mol
InChI Key: ILPCTZUZMIRUSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclohexylhepta-2,4,6-trienoyl chloride typically involves the reaction of cyclohexylmagnesium bromide with hepta-2,4,6-trienoyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then stirred at a low temperature, typically around 0°C to 5°C, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient purification techniques. The starting materials are often sourced in bulk, and the reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

7-Cyclohexylhepta-2,4,6-trienoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

    Addition Reactions: The trienoyl moiety can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Addition Reactions: Electrophiles such as halogens, hydrogen halides, and peroxides are commonly used. The reactions are often conducted at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride, are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while addition of hydrogen halides would result in the formation of halogenated derivatives.

Scientific Research Applications

7-Cyclohexylhepta-2,4,6-trienoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biomolecules to understand its effects on biological systems.

    Medicine: There is ongoing research into the potential therapeutic applications of this compound. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 7-Cyclohexylhepta-2,4,6-trienoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used. For example, in a biological system, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenylheptatrienoyl chloride: This compound is structurally similar but lacks the cyclohexyl group.

    Heptatrienoyl chloride: A simpler compound that does not contain the cyclohexyl moiety.

    Cyclohexyl derivatives: Other compounds with a cyclohexyl group attached to different functional groups.

Uniqueness

7-Cyclohexylhepta-2,4,6-trienoyl chloride is unique due to the presence of both the cyclohexyl group and the heptatrienoyl chloride moiety. This combination of structural features imparts distinctive chemical properties, making it valuable for various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activity set it apart from similar compounds.

Properties

CAS No.

175552-86-0

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

7-cyclohexylhepta-2,4,6-trienoyl chloride

InChI

InChI=1S/C13H17ClO/c14-13(15)11-7-2-1-4-8-12-9-5-3-6-10-12/h1-2,4,7-8,11-12H,3,5-6,9-10H2

InChI Key

ILPCTZUZMIRUSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C=CC=CC=CC(=O)Cl

Origin of Product

United States

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